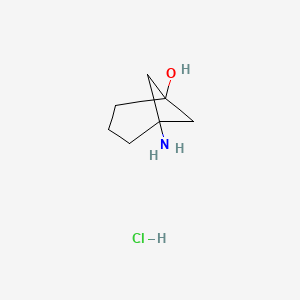
3-Bromo-4-chloro-2,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-2,5-dimethylaniline: is an organic compound with the molecular formula C8H9BrClN and a molecular weight of 234.52 g/mol . This compound is a derivative of aniline, featuring bromine, chlorine, and methyl substituents on the benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multistep Synthesis: The synthesis of 3-Bromo-4-chloro-2,5-dimethylaniline typically involves multiple steps, including nitration, reduction, and halogenation. For example:
Industrial Production Methods:
Alkylation of Aniline: Industrially, dimethylaniline derivatives can be produced by alkylation of aniline with methanol in the presence of an acid catalyst.
Bromination and Chlorination: The bromination and chlorination steps are carried out using bromine and chlorine reagents under controlled conditions to achieve the desired substitution pattern.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride for reduction reactions.
Halogenating Agents: Bromine and chlorine for halogenation reactions.
Major Products Formed:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted anilines depending on the reagents used.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of other complex organic compounds .
Biology and Medicine
Industry
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2,5-dimethylaniline involves its interaction with various molecular targets and pathways. As an aniline derivative, it can participate in electrophilic aromatic substitution reactions, where the electron-donating and withdrawing groups on the benzene ring influence the reactivity and orientation of the reactions . The presence of bromine and chlorine atoms can also affect the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylaniline: Similar structure but lacks the chlorine substituent.
4-Bromo-2,5-dimethylaniline: Similar structure but lacks the chlorine substituent.
2-Bromo-4,6-dimethylaniline: Similar structure but different substitution pattern.
Uniqueness
- The presence of both bromine and chlorine atoms on the benzene ring makes 3-Bromo-4-chloro-2,5-dimethylaniline unique compared to other dimethylaniline derivatives. This unique substitution pattern can influence its reactivity and applications in various chemical processes .
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
3-bromo-4-chloro-2,5-dimethylaniline |
InChI |
InChI=1S/C8H9BrClN/c1-4-3-6(11)5(2)7(9)8(4)10/h3H,11H2,1-2H3 |
InChI Key |
DVZFPSYXLSYAFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



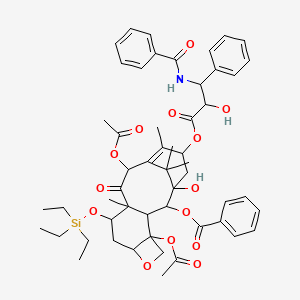
![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)
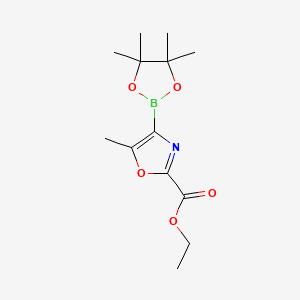
![1-[(2R,5S)-2,5-Dimethylpiperazin-1-YL]prop-2-EN-1-one 2,2,2-trifluoroacetic acid](/img/structure/B13904122.png)
![2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide](/img/structure/B13904128.png)
![Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13904135.png)
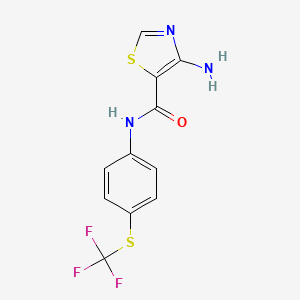
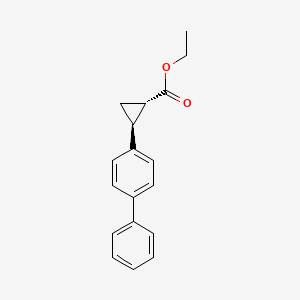

![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)
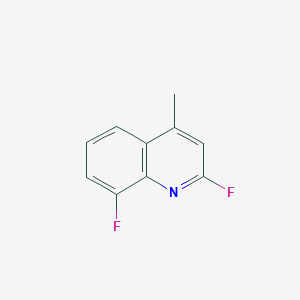
![Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)
